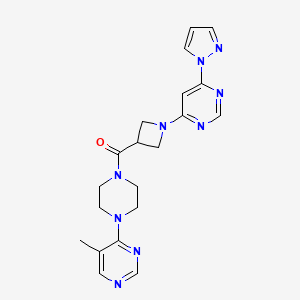

(1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(4-(5-methylpyrimidin-4-yl)piperazin-1-yl)methanone

Description

Properties

IUPAC Name |

[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]-[1-(6-pyrazol-1-ylpyrimidin-4-yl)azetidin-3-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N9O/c1-15-10-21-13-24-19(15)26-5-7-27(8-6-26)20(30)16-11-28(12-16)17-9-18(23-14-22-17)29-4-2-3-25-29/h2-4,9-10,13-14,16H,5-8,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPTWQGVBJUQQCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CN=C1N2CCN(CC2)C(=O)C3CN(C3)C4=NC=NC(=C4)N5C=CC=N5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N9O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(4-(5-methylpyrimidin-4-yl)piperazin-1-yl)methanone typically involves multi-step organic reactions. A common synthetic route might include:

-

Formation of the Pyrazolyl-Pyrimidine Moiety: : This step involves the condensation of a pyrazole derivative with a pyrimidine precursor under basic conditions, often using a strong base like sodium hydride (NaH) in a polar aprotic solvent such as dimethylformamide (DMF).

-

Azetidine Ring Formation: : The azetidine ring can be introduced via a cyclization reaction, where an appropriate precursor undergoes intramolecular nucleophilic substitution.

-

Piperazine Derivative Attachment: : The final step involves coupling the azetidine intermediate with a piperazine derivative. This can be achieved through a nucleophilic substitution reaction, often facilitated by a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors for better control over reaction parameters and the use of automated systems for precise reagent addition and temperature control.

Chemical Reactions Analysis

Types of Reactions

(1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(4-(5-methylpyrimidin-4-yl)piperazin-1-yl)methanone: can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄), potentially leading to the formation of oxidized derivatives.

Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH₄) can modify the functional groups, potentially reducing ketones to alcohols.

Substitution: Nucleophilic substitution reactions can occur at the pyrimidine or pyrazole rings, where halogenated derivatives can be replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂) in acetic acid.

Reduction: Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF).

Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

(1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(4-(5-methylpyrimidin-4-yl)piperazin-1-yl)methanone: has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its therapeutic potential in treating diseases such as cancer, due to its ability to interact with specific biological targets.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(4-(5-methylpyrimidin-4-yl)piperazin-1-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The compound’s heterocyclic structures allow it to bind to active sites, inhibiting enzyme activity or modulating receptor function. This can lead to downstream effects on cellular pathways, influencing processes like cell proliferation, apoptosis, or signal transduction.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

- Piperazine Linkage : The target compound’s piperazine moiety shares similarities with Compound 5, which exhibits strong GPCR antagonism due to its trifluoromethylphenyl group . However, the target compound’s 5-methylpyrimidin-4-yl substituent may enhance selectivity for kinases over GPCRs.

- Pyrazolopyrimidine Core: Compounds 2 and 3 from demonstrate that modifications at the pyrimidine C4 position (e.g., hydrazine or imino groups) significantly alter bioactivity. The target compound’s azetidine substitution likely reduces metabolic instability compared to these analogues.

- Azetidine vs.

Computational Similarity Analysis

Using Tanimoto and Dice similarity metrics (based on MACCS and Morgan fingerprints), the target compound shows moderate similarity (Tanimoto: 0.65–0.72) to pyrazolopyrimidine kinase inhibitors like Compound 2, but low similarity (Tanimoto: <0.4) to arylpiperazine GPCR modulators . This aligns with , where hierarchical clustering based on bioactivity profiles correlates with structural similarity .

Pharmacological and Mechanistic Insights

- Kinase Inhibition Potential: The pyrimidine-pyrazole scaffold is a hallmark of kinase inhibitors (e.g., JAK/STAT, CDK inhibitors). The azetidine’s rigidity may mimic ATP-binding pocket interactions seen in dasatinib derivatives.

- Metabolic Stability : The azetidine ring likely reduces cytochrome P450-mediated oxidation compared to saturated linkers in analogues like Compound 5 .

- Isomerization Effects : highlights that pyrazolotriazolopyrimidines (e.g., Compound 7) undergo isomerization under specific conditions, altering bioactivity . The target compound’s stable azetidine-piperazine linkage may avoid such issues.

Biological Activity

The compound (1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(4-(5-methylpyrimidin-4-yl)piperazin-1-yl)methanone belongs to a class of heterocyclic compounds that exhibit significant biological activities, particularly in the fields of medicinal chemistry and drug development. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of the compound is characterized by a complex arrangement of azetidine, pyrazole, pyrimidine, and piperazine moieties. The molecular formula is , with a molecular weight of 290.34 g/mol. The presence of multiple nitrogen atoms in its structure suggests potential interactions with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazolo[1,5-a]pyrimidine derivatives, which are structurally related to our compound. For instance, certain derivatives have shown activity against Mycobacterium tuberculosis, with IC50 values ranging from 3.73 to 4.00 μM . The pyrazolo[1,5-a]pyrimidine core has been implicated in inhibiting various pathogens, including protozoan parasites such as Plasmodium falciparum and Leishmania spp. .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Target Pathogen | IC50 (μM) | Reference |

|---|---|---|---|

| Compound A | Mycobacterium tuberculosis | 3.73 | |

| Compound B | Plasmodium falciparum | 31 | |

| Compound C | Leishmania spp. | 25 |

Cytotoxicity and Safety Profile

In evaluating the safety profile of related compounds, cytotoxicity studies have indicated low toxicity levels in human cells. For example, compounds derived from similar scaffolds exhibited no significant hemolysis in erythrocyte cultures, suggesting a favorable safety margin for further development .

Structure-Activity Relationships (SAR)

The SAR analysis indicates that modifications in the pyrazole and pyrimidine rings can significantly influence biological activity. For instance, substituents at specific positions on the pyrimidine ring can enhance binding affinity to target enzymes or receptors. This is evidenced by compounds that retained activity despite structural changes, maintaining low micromolar activity against specific targets .

Table 2: Summary of SAR Findings

Case Study 1: Antiparasitic Activity

In a recent study exploring the antiparasitic effects of pyrazolo[1,5-a]pyrimidines, one compound demonstrated an IC50 value of 3.6 μM against P. falciparum, indicating potent inhibitory effects that warrant further investigation for potential antimalarial therapies .

Case Study 2: Anti-Tubercular Agents

Another study focused on substituted pyrimidines revealed that derivatives similar to our compound showed significant anti-tubercular activity with IC90 values ranging from 3.73 to 40.32 μM against Mycobacterium tuberculosis H37Ra . These findings suggest that our compound may possess similar therapeutic potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.